(3-Cyclohexyl-pyridin-2-yl)-methanol
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-cyclohexylpyridin-2-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2 |
InChI Key |
JXAMMSALMCEGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(N=CC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : Many analogs, including the target compound, are synthesized via NaBH4 reduction of ketones, suggesting shared reactivity profiles .
- Bioactivity Potential: The cyclohexyl group’s lipophilicity may favor blood-brain barrier penetration, but empirical studies are needed.
- Data Limitations : Quantitative solubility, melting points, and biological activity data are absent in the provided evidence, highlighting the need for experimental characterization.
Q & A
Q. What are the common synthetic routes for (3-Cyclohexyl-pyridin-2-yl)-methanol, and how can reaction conditions be optimized?
The synthesis typically involves reductive steps or nucleophilic substitutions. For example:
- Reduction of carbonyl precursors : Reacting a ketone or aldehyde precursor (e.g., 3-cyclohexylpyridine-2-carbaldehyde) with sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Nucleophilic substitution : Using 2-chloromethyl-3-cyclohexylpyridine with hydroxide sources (e.g., NaOH) in polar aprotic solvents like DMF at controlled temperatures (0–25°C) .
Q. Optimization strategies :
- Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions during reduction.
- Solvent choice : Methanol enhances NaBH₄ solubility, while DMF improves nucleophilic substitution kinetics.
- Catalysts : Transition metals (e.g., Pd/C) may accelerate hydrogenation steps in related pyridine derivatives .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. SHELX software is widely used for refining crystal structures, particularly for pyridine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.1 ppm and hydroxymethyl signals near δ 4.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 222.16 g/mol for C₁₂H₁₇NO) .
Advanced Research Questions
Q. What computational methods are recommended to study the electronic properties of this compound?
Density Functional Theory (DFT) is the gold standard:
- Functional selection : B3LYP (Becke’s three-parameter hybrid functional with Lee-Yang-Parr correlation) balances accuracy and computational cost for thermochemical properties (e.g., bond dissociation energies, ionization potentials) .
- Basis sets : 6-31G(d,p) or def2-TZVP for geometry optimization; aug-cc-pVTZ for electron density analysis .
- Applications : Predict redox potentials, Fukui indices for nucleophilic/electrophilic sites, and non-covalent interactions (e.g., hydrogen bonding with biological targets) .
Q. How can contradictions between theoretical and experimental reactivity data be resolved?
Common discrepancies arise in reaction kinetics or regioselectivity. Mitigation strategies:
- Benchmarking DFT methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental activation energies for key reactions (e.g., oxidation of the hydroxymethyl group) .
- Solvent effects : Include implicit solvent models (e.g., PCM or SMD) to account for polarity-driven shifts in transition states .
- Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to verify computational predictions of reaction mechanisms .
Q. What strategies improve the compound’s stability during biological assays?
- Protecting groups : Temporarily mask the hydroxymethyl group with acetyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during cell-based studies .
- pH control : Maintain neutral pH (6.5–7.5) in buffer systems to avoid acid-catalyzed degradation of the pyridine ring .
- Lyophilization : Store the compound as a lyophilized powder under inert gas to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
